molecular formula C21H26FN3O3 B3017706 N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide CAS No. 613655-80-4

N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

Cat. No. B3017706
CAS RN: 613655-80-4
M. Wt: 387.455
InChI Key: SYGNWOGJWYPDDN-UHFFFAOYSA-N
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Description

“N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Scientific Research Applications

1. Flunarizine Synthesis

Flunarizine, a drug belonging to calcium channel blockers and structurally similar to the chemical compound , exhibits vasodilating effects and is used for treating migraines, dizziness, vestibular disorders, and epilepsy. Its industrial production involves condensation reactions involving related chemical structures (Shakhmaev, Sunagatullina, & Zorin, 2016).

2. Marine Actinobacterium Metabolites

A study on marine actinobacterium Streptomyces sp. isolated compounds structurally related to the compound , demonstrating their potential in producing bioactive metabolites. These compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, showed cytotoxic activities, suggesting their possible use in medical applications (Sobolevskaya et al., 2007).

3. Antibacterial Activity

A series of compounds including (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide were synthesized and evaluated for their antibacterial activity. These compounds demonstrated effectiveness against various resistant Gram-positive and Gram-negative bacteria, indicating their potential in antibacterial applications (Varshney, Mishra, Shukla, & Sahu, 2009).

4. Anticonvulsant Activity

Research on acetamides derived from pyrrolidinones and structurally similar to the compound of interest indicated their effectiveness as anticonvulsants. They showed promising results in animal models of epilepsy, highlighting their potential therapeutic use in this domain (Obniska et al., 2015).

5. Motilin Receptor Agonist

A compound, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, related to the chemical compound , was identified as a novel small molecule motilin receptor agonist. It showed activity at human and rabbit motilin receptors, suggesting its potential in gastrointestinal treatments (Westaway et al., 2009).

Mechanism of Action

Target of Action

The primary target of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is the histamine H1 receptor . This receptor plays a crucial role in the management of allergies, hay fever, angioedema, and urticaria .

Mode of Action

N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide exhibits high specific affinity for the histamine H1 receptor This means that the compound binds to this receptor with high specificity, leading to changes in the receptor’s activity

Pharmacokinetics

It is known that piperazine derivatives, which this compound is a part of, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide’s action is likely related to its interaction with the histamine H1 receptor. By binding to this receptor, the compound could potentially alleviate symptoms associated with allergies, hay fever, angioedema, and urticaria .

properties

IUPAC Name

N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-16(26)23-18-4-8-21(9-5-18)28-15-20(27)14-24-10-12-25(13-11-24)19-6-2-17(22)3-7-19/h2-9,20,27H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGNWOGJWYPDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

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